molecular formula C16H19ClN2O2 B3320081 6-Chloro-3-[(cyclohexylmethoxy)amino]-7-methyl-2H-indol-2-one CAS No. 1202860-06-7

6-Chloro-3-[(cyclohexylmethoxy)amino]-7-methyl-2H-indol-2-one

Cat. No.: B3320081
CAS No.: 1202860-06-7
M. Wt: 306.79 g/mol
InChI Key: PUURQQNQALMDDE-UHFFFAOYSA-N
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Description

6-Chloro-3-[(cyclohexylmethoxy)amino]-7-methyl-2H-indol-2-one is a substituted indole derivative characterized by a chloro group at position 6, a methyl group at position 7, and a cyclohexylmethoxyamino substituent at position 2. The cyclohexylmethoxy group introduces significant steric bulk and lipophilicity, which may enhance membrane permeability and target binding compared to simpler analogues.

Properties

IUPAC Name

(3Z)-6-chloro-3-(cyclohexylmethoxyimino)-7-methyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2/c1-10-13(17)8-7-12-14(10)18-16(20)15(12)19-21-9-11-5-3-2-4-6-11/h7-8,11H,2-6,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUURQQNQALMDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C2=NOCC3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC\2=C1NC(=O)/C2=N\OCC3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680319
Record name 6-Chloro-3-[(cyclohexylmethoxy)amino]-7-methyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202860-06-7
Record name 6-Chloro-3-[(cyclohexylmethoxy)amino]-7-methyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-Chloro-3-[(cyclohexylmethoxy)amino]-7-methyl-2H-indol-2-one typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . The reaction proceeds through several steps to yield the desired indole derivative.

Chemical Reactions Analysis

6-Chloro-3-[(cyclohexylmethoxy)amino]-7-methyl-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents such as halogens or nitrating agents can be used under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Overview

6-Chloro-3-[(cyclohexylmethoxy)amino]-7-methyl-2H-indol-2-one is a synthetic indole derivative notable for its diverse applications in scientific research, particularly in chemistry, biology, and medicine. This compound exhibits various biological activities, making it a candidate for further investigation as a therapeutic agent.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique chemical structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various fields.

Biology

Research has indicated that this compound possesses potential antiviral, anticancer, and antimicrobial properties. Studies have focused on its ability to interact with specific molecular targets, leading to modulation of cellular processes such as apoptosis and cell proliferation.

Medicine

Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases. Its mechanism of action involves binding to receptors and enzymes, which may inhibit disease progression or promote healing processes .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating innovative products in fields such as pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-[(cyclohexylmethoxy)amino]-7-methyl-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations at Position 3

The position 3 substituent critically influences electronic and steric properties:

  • Cyclohexylmethoxyamino group (Target Compound): This group provides high lipophilicity (predicted logP >3) and may enhance binding to hydrophobic pockets in enzymes or receptors. The cyclohexyl ring could reduce metabolic degradation compared to aromatic substituents .
  • Hydroxyamino group (7-Chloro-3-(hydroxyamino)indol-2-one, CAS 74396-74-0): The hydroxyamino group increases polarity (pKa ~8.47), favoring hydrogen bonding but limiting blood-brain barrier penetration. This compound is classified as an irritant, suggesting moderate toxicity .
  • Phenylmethylene group (2H-Indol-2-one,6-chloro-1,3-dihydro-3-(phenylmethylene), CAS 387343-81-9): The aromatic substituent enhances π-π stacking interactions but may increase cytotoxicity.

Substituent Variations at Position 7

  • Methyl group (Target Compound) : The methyl group at position 7 likely improves metabolic stability by blocking oxidation sites, a common strategy in drug design.
  • This compound is commonly used as a synthetic intermediate .

Physicochemical Properties

Compound Name Molecular Weight Predicted logP Solubility (mg/mL) Hazard Class
6-Chloro-3-[(cyclohexylmethoxy)amino]-7-methyl-2H-indol-2-one ~350 (estimated) ~3.5 (estimated) Low (lipophilic) Not classified
7-Chloro-3-(hydroxyamino)indol-2-one 196.59 8.47 Moderate Irritant
6-Chloro-1,3-dihydro-indol-2-one 167.59 1.8 (estimated) High Not classified
(7-Chloro-3-methyl-1H-indol-2-yl)methanol ~195 (estimated) 1.2 (estimated) Moderate Irritant

Biological Activity

6-Chloro-3-[(cyclohexylmethoxy)amino]-7-methyl-2H-indol-2-one is a synthetic indole derivative notable for its diverse biological activities. The compound's structure includes a chloro group, a cyclohexylmethoxy group, and an indole core, which contribute to its pharmacological properties.

  • IUPAC Name : (3Z)-6-chloro-3-(cyclohexylmethoxyimino)-7-methyl-1H-indol-2-one
  • Molecular Formula : C16H19ClN2O2
  • Molecular Weight : 306.79 g/mol
  • CAS Number : 1202860-06-7

Synthesis

The synthesis of this compound typically involves the Fischer indole synthesis method, which includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This can lead to significant changes in cellular processes, such as:

  • Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of certain cancer cells.
  • Induction of Apoptosis : It may trigger programmed cell death in malignant cells, making it a candidate for cancer therapy.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, research indicates that it may selectively inhibit tumor cell lines while sparing normal cells, suggesting a favorable therapeutic index.

Antiviral and Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antiviral and antimicrobial properties. Preliminary findings suggest that it exhibits activity against various pathogens, including bacteria and viruses, although further studies are needed to elucidate the specific mechanisms involved.

Case Studies

  • Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in reduced viability of several cancer cell lines, including breast and lung cancer cells. The IC50 values indicated significant potency compared to standard chemotherapeutic agents.
  • Microbial Inhibition : In a study assessing antimicrobial efficacy, this compound was found to inhibit the growth of Gram-positive and Gram-negative bacteria at micromolar concentrations.

Research Applications

The compound is being explored for various applications across different fields:

Application AreaDescription
Chemistry Used as a building block for synthesizing more complex molecules.
Biology Investigated for its potential biological activities including antiviral and anticancer properties.
Medicine Ongoing research aims to explore its therapeutic potential for various diseases.
Industry Utilized in the development of new materials and chemical processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-chloro-3-[(cyclohexylmethoxy)amino]-7-methyl-2H-indol-2-one, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols, starting with functionalization of the indole core. Key steps include:

  • Chlorination at the 6-position using POCl₃ or SOCl₂ under controlled temperature (40–60°C) .
  • Introduction of the cyclohexylmethoxyamine group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination), requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) .
  • Methylation at the 7-position using methyl iodide or dimethyl sulfate in basic conditions (e.g., NaH/DMF) .
    • Optimization : Yield improvements (≥70%) are achieved by:
  • Precursor purification (e.g., column chromatography).
  • Solvent selection (e.g., THF for amination steps) .
  • Real-time monitoring via TLC or HPLC to track intermediate formation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclohexylmethoxy proton signals at δ 3.5–4.0 ppm; indole NH at δ 10–12 ppm) .
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks, critical for validating the [(cyclohexylmethoxy)amino] moiety .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ expected for C₁₇H₂₂ClN₂O₂) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Hazard Mitigation :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to potential release of volatile chlorinated intermediates .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Approach :

  • Structural Validation : Re-analyze batches via XRD or 2D NMR to confirm purity and correct functional group orientation .
  • Assay Standardization : Use positive controls (e.g., kinase inhibitors for enzymatic studies) and replicate experiments across cell lines (e.g., HEK293 vs. HeLa) .
  • Meta-Analysis : Compare data across studies while accounting for substituent effects (e.g., methyl vs. ethyl groups altering lipophilicity) .

Q. What computational strategies are suitable for predicting the compound’s binding affinity to target proteins?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or MOE to model interactions with active sites (e.g., kinase domains). Parameterize the cyclohexylmethoxy group’s torsional flexibility .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å indicates robust target engagement) .
  • QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. bromo analogs) using descriptors like LogP and polar surface area .

Q. How can in vitro and in vivo models be designed to evaluate its pharmacokinetic properties?

  • Experimental Design :

  • ADME Profiling :
  • Solubility : Measure in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
  • In Vivo PK : Administer IV/PO doses in rodents; collect plasma at t = 0.5, 1, 2, 4, 8, 24 h. Calculate AUC and t₁/₂ using non-compartmental analysis .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Stabilization Techniques :

  • Prodrug Design : Mask the amino group with acetyl or PEGylated moieties to reduce oxidative degradation .
  • Formulation : Encapsulate in PLGA nanoparticles (size < 200 nm) to enhance serum half-life .
  • pH Adjustment : Store lyophilized powder at pH 5–6 to prevent hydrolysis of the indole-2-one ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-3-[(cyclohexylmethoxy)amino]-7-methyl-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-[(cyclohexylmethoxy)amino]-7-methyl-2H-indol-2-one

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